molecular formula C15H26N5O4P B12323379 bis(propan-2-yl) ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate

bis(propan-2-yl) ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate

Cat. No.: B12323379
M. Wt: 371.37 g/mol
InChI Key: VDBNLEOTULGTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisopropyl Tenofovir Fumarate is a prodrug of tenofovir, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in the treatment of HIV-1 infection and chronic hepatitis B. This compound is known for its ability to inhibit viral replication by interfering with the viral RNA-dependent DNA polymerase.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl Tenofovir Fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chloromethyl isopropyl carbonate, alcohol dehydrogenase, and tosylated diethyl(hydroxymethyl) phosphonate. Conditions often involve the use of non-polar solvents and phase transfer catalysts .

Major Products Formed

The major product formed from these reactions is tenofovir, which is further converted into its active form, tenofovir diphosphate, through phosphorylation .

Scientific Research Applications

Diisopropyl Tenofovir Fumarate has a wide range of scientific research applications:

Mechanism of Action

Diisopropyl Tenofovir Fumarate exerts its effects by inhibiting the viral RNA-dependent DNA polymerase. It is converted to its active form, tenofovir diphosphate, which competes with natural substrates and causes chain termination during viral DNA synthesis . This inhibition prevents the replication of HIV and hepatitis B viruses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diisopropyl Tenofovir Fumarate is unique due to its high efficacy in inhibiting viral replication and its use in combination therapies for HIV and hepatitis B. Its improved pharmacokinetic profile and reduced side effects make it a preferred choice in antiretroviral therapy .

Properties

IUPAC Name

9-[2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N5O4P/c1-10(2)23-25(21,24-11(3)4)9-22-12(5)6-20-8-19-13-14(16)17-7-18-15(13)20/h7-8,10-12H,6,9H2,1-5H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBNLEOTULGTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N5O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.